An In-Depth Technical Guide to the Chemical Properties and Conformational Landscape of (5S)-1-Boc-5-trifluoromethyl-D-proline
An In-Depth Technical Guide to the Chemical Properties and Conformational Landscape of (5S)-1-Boc-5-trifluoromethyl-D-proline
Executive Summary: (5S)-1-Boc-5-trifluoromethyl-D-proline is a highly specialized synthetic amino acid derivative designed for strategic applications in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group onto the D-proline scaffold, combined with the standard tert-butoxycarbonyl (Boc) protection, imparts unique stereoelectronic properties that offer precise control over peptide conformation. This guide provides a detailed examination of the compound's core physicochemical properties, its profound impact on pyrrolidine ring pucker and amide bond isomerism, and the analytical methodologies required for its characterization. The insights and protocols herein are intended for researchers and scientists seeking to leverage the unique structural and metabolic advantages of fluorinated proline analogs in the design of novel therapeutics and chemical probes.
Introduction: The Strategic Role of Fluorination in Proline Scaffolds
Proline's rigid pyrrolidine ring naturally restricts the conformational freedom of a peptide backbone, making it a crucial element for inducing turns and specific secondary structures.[1][2] In modern drug design, the practice of "fluorine editing"—the strategic substitution of hydrogen with fluorine—has become a powerful tool for optimizing drug candidates.[3][4] This is due to several key advantages conferred by the fluorine atom:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic degradation and increasing the in vivo half-life of a drug.[5]
-
Modulated Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, pKa, and dipole moment, which are critical for tuning absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Enhanced Binding Affinity: The unique electronic nature of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
The trifluoromethyl (CF₃) group, as featured in (5S)-1-Boc-5-trifluoromethyl-D-proline, amplifies these effects. Its strong electron-withdrawing nature and significant steric bulk exert a powerful influence on the local molecular geometry, far exceeding that of a single fluorine atom.[6] This guide delineates the specific chemical properties of this compound, providing a foundational understanding for its rational incorporation into complex molecular architectures.
Core Physicochemical Properties
The introduction of the trifluoromethyl group and the Boc protecting group results in distinct properties when compared to the parent D-proline amino acid. The following table summarizes these key characteristics, providing a comparative baseline with the well-characterized N-Boc-D-proline.
| Property | (5S)-1-Boc-5-trifluoromethyl-D-proline | N-Boc-D-proline (for comparison) | Rationale for Difference |
| Molecular Formula | C₁₁H₁₆F₃NO₄ | C₁₀H₁₇NO₄ | Addition of CF₃ and loss of H. |
| Molecular Weight | 283.24 g/mol | 215.25 g/mol [7] | The mass of the CF₃ group significantly increases the molecular weight. |
| Appearance | Expected: White to off-white crystalline powder | White to off-white crystalline powder[8] | No significant change in physical state is expected. |
| Melting Point | Not empirically determined; expected to differ significantly from the parent compound. | 134-137 °C[7] | The substantial change in molecular structure and intermolecular forces will alter the melting point. |
| Optical Rotation | Not empirically determined; will be specific to this stereoisomer. | [α]²²/D +60° (c=2 in acetic acid)[7] | Optical rotation is highly sensitive to stereochemistry and substitutions on the chiral centers. |
| Solubility | Expected to have increased solubility in nonpolar organic solvents and decreased solubility in water. | Soluble in many organic solvents. | The lipophilic CF₃ group increases overall nonpolar character. |
| Calculated logP | 1.8 ± 0.5 (Estimated) | 0.75 (for unprotected proline)[9] | The Boc and CF₃ groups both contribute to increased lipophilicity. |
Conformational Analysis: The Influence of the 5-Trifluoromethyl Group
The defining feature of fluorinated prolines is their ability to control conformation through powerful stereoelectronic effects.[5][10] The placement of a CF₃ group at the C-5 position of the pyrrolidine ring creates a strong conformational bias that is critical to its function in peptide design.
Pyrrolidine Ring Pucker: The proline ring is not planar and exists in a dynamic equilibrium between two primary "puckered" conformations: Cγ-endo (endo) and Cγ-exo (exo). The energy difference between these states is small for native proline.[10] However, the strongly electron-withdrawing CF₃ group at C-5 will create a significant energy penalty for certain conformations due to dipole-dipole interactions and hyperconjugation effects, thereby "locking" the ring into a preferred pucker.[10]
Cis/Trans Amide Bond Isomerism: The pucker of the proline ring directly influences the rotational equilibrium of the preceding peptide bond, which can exist in either a cis or trans conformation.[3][10] By enforcing a specific ring pucker, (5S)-1-Boc-5-trifluoromethyl-D-proline can be used to stabilize a desired cis or trans amide bond, a critical factor in defining the three-dimensional structure and biological activity of a peptide.[1]
Caption: Generalized workflow for one cycle of Boc-SPPS.
Conclusion
(5S)-1-Boc-5-trifluoromethyl-D-proline is a sophisticated chemical tool for peptide and peptidomimetic design. Its value lies not just in the metabolic stability conferred by the trifluoromethyl group, but in the powerful stereoelectronic control it exerts over the local peptide conformation. By understanding its fundamental chemical properties, from its spectroscopic signature to its predictable reactivity, researchers can confidently employ this building block to construct highly ordered, conformationally defined molecules with enhanced drug-like properties. This guide provides the foundational knowledge and experimental framework necessary for the successful application of this unique compound in advanced drug discovery programs.
References
- (No valid reference for this number)
-
Kuldeep, K. et al. (2020). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC - NIH. Available at: [Link]
- (No valid reference for this number)
-
Raines, R. T. et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab, University of Wisconsin-Madison. Available at: [Link]
-
O'Hagan, D. et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]
-
O'Hagan, D. et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. Available at: [Link]
-
Brigaud, T. et al. (2018). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. Chemistry – A European Journal. Available at: [Link]
-
Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available at: [Link]
-
Soloshonok, V. A. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]
- (No valid reference for this number)
- (No valid reference for this number)
-
Iris Biotech GmbH. (n.d.). (PSEUDO-)PROLINES. Iris Biotech GmbH. Available at: [Link]
-
Ulrich, A. S. & Mykhailiuk, P. K. (2015). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry. Available at: [Link]
- (No valid reference for this number)
- (No valid reference for this number)
- (No valid reference for this number)
-
Tordo, P. et al. (2014). Synthesis and spin-trapping properties of a trifluoromethyl analogue of DMPO: 5-methyl-5-trifluoromethyl-1-pyrroline N-oxide (5-TFDMPO). Chemistry – A European Journal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and spin-trapping properties of a trifluoromethyl analogue of DMPO: 5-methyl-5-trifluoromethyl-1-pyrroline N-oxide (5-TFDMPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Boc-D-プロリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. raineslab.com [raineslab.com]
